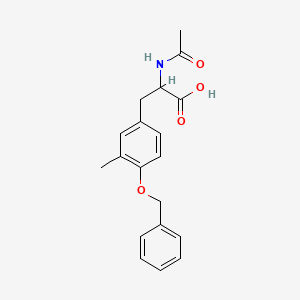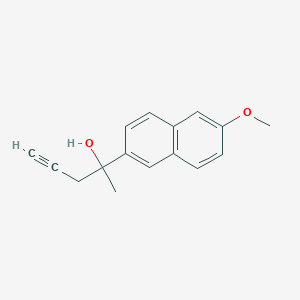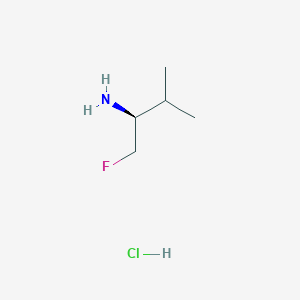
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopentyl group attached to a piperazine ring. The presence of the bromine atom in the pentyl chain imparts specific reactivity to the molecule, making it valuable for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide typically involves the reaction of 1-(5-Bromopentyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrobromide salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pentyl chain can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(5-Azidopentyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(5-Hydroxy-pentyl)-4-methylpiperazine.
Aplicaciones Científicas De Investigación
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It can be used to label or modify biomolecules for tracking and analysis.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of customized products with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study.
Comparación Con Compuestos Similares
1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:
1-(5-Bromopentyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.
1-(5-Chloropentyl)-4-methylpiperazine:
1-(5-Bromopentyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C10H23Br3N2 |
|---|---|
Peso molecular |
411.02 g/mol |
Nombre IUPAC |
1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H |
Clave InChI |
DMVXEARLWXXCHS-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCCCBr.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[4-(Methylsulfonyl)phenyl]-5-(4-piperidyl)-1,2,4-oxadiazole Hydrochloride](/img/structure/B11926515.png)
![2-[(Z)-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B11926524.png)
![8-Bromo-6-nitroH-imidazo[1,2-a]pyridine hydrochloride](/img/structure/B11926535.png)




